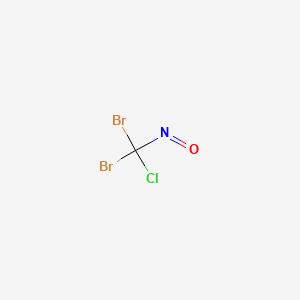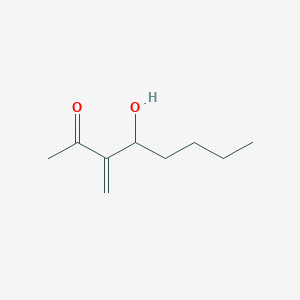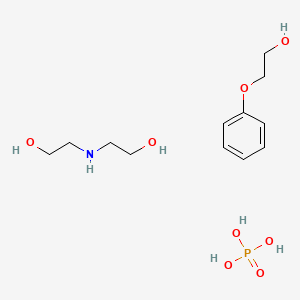
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine is a complex organic compound characterized by its unique structure featuring multiple methyl groups and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine typically involves multi-step organic reactions. One common method includes the reaction of primary amines with alkyl halides under controlled conditions to introduce the desired methyl groups and nitrogen atoms. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.
Análisis De Reacciones Químicas
Types of Reactions
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or other reduced forms of the original compound.
Aplicaciones Científicas De Investigación
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-sila-1-pentadecanol
- 2,2,3,3-Tetramethyl-4,7,10,13-tetraoxa-3-silapentadecan-15-yl methanesulfonate
- 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
Uniqueness
12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine is unique due to its specific arrangement of methyl groups and nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propiedades
| 75562-96-8 | |
Fórmula molecular |
C15H38N6 |
Peso molecular |
302.50 g/mol |
Nombre IUPAC |
3-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-3-N,2,3-trimethylbutane-2,3-diamine |
InChI |
InChI=1S/C15H38N6/c1-14(2,17)15(3,4)21(5)13-12-20-11-10-19-9-8-18-7-6-16/h18-20H,6-13,16-17H2,1-5H3 |
Clave InChI |
VJECTFUYFRJLTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(C)N(C)CCNCCNCCNCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)


![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)

![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)

